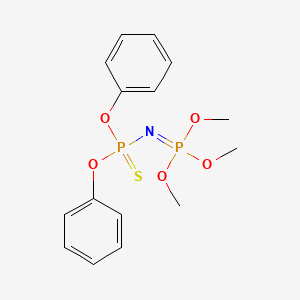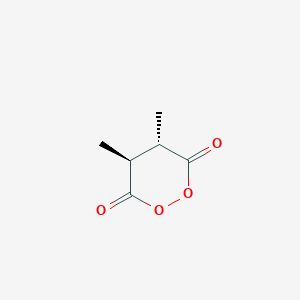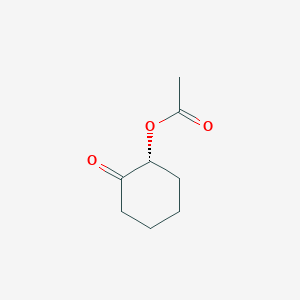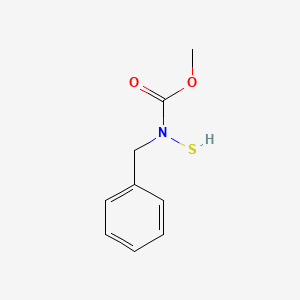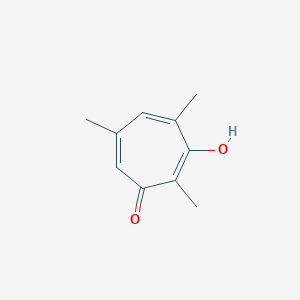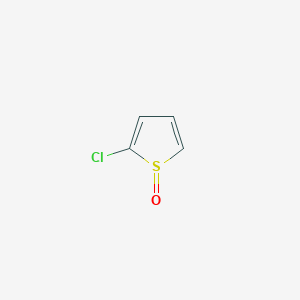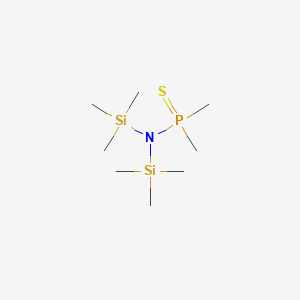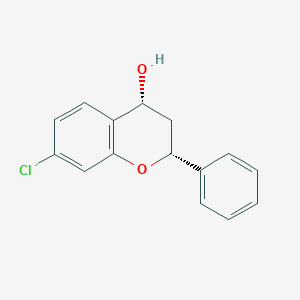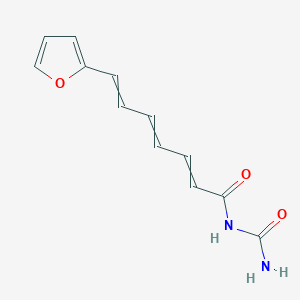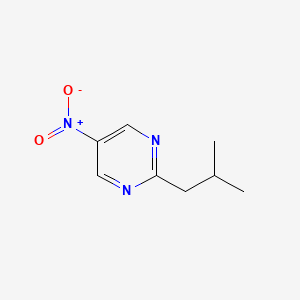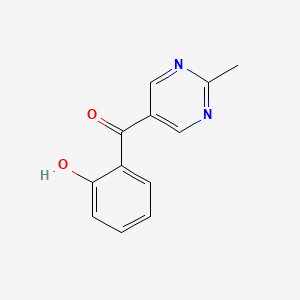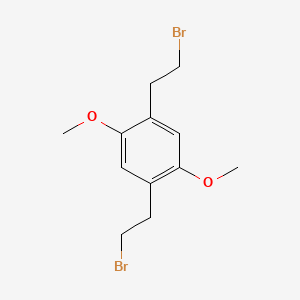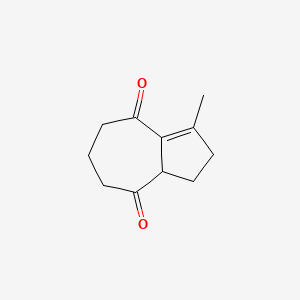
4,8(1H,5H)-Azulenedione, 2,6,7,8a-tetrahydro-3-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,8(1H,5H)-Azulenedione, 2,6,7,8a-tetrahydro-3-methyl- is a complex organic compound belonging to the azulene family Azulenes are known for their unique structure and vibrant blue color, which is unusual for hydrocarbons
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,8(1H,5H)-Azulenedione, 2,6,7,8a-tetrahydro-3-methyl- typically involves multi-step organic reactions. Common starting materials might include azulene derivatives, which undergo various chemical transformations such as hydrogenation, oxidation, and methylation. Specific reaction conditions, such as temperature, pressure, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale chemical reactors and precise control of reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis could be employed to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
4,8(1H,5H)-Azulenedione, 2,6,7,8a-tetrahydro-3-methyl- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different oxidation states, potentially leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert this compound into more saturated derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents for these reactions might include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and pH are critical for the success of these reactions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinones, while reduction could produce more saturated azulene derivatives.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4,8(1H,5H)-Azulenedione, 2,6,7,8a-tetrahydro-3-methyl- would involve its interaction with specific molecular targets and pathways. This could include binding to enzymes or receptors, altering cellular signaling pathways, or affecting gene expression. Detailed studies would be required to elucidate the exact mechanisms.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4,8(1H,5H)-Azulenedione, 2,6,7,8a-tetrahydro-3-methyl- might include other azulene derivatives, such as:
- 1,4-Dimethylazulene
- 1,2,3,4-Tetrahydroazulene
- Azulene-1,3-dione
Properties
CAS No. |
62824-24-2 |
|---|---|
Molecular Formula |
C11H14O2 |
Molecular Weight |
178.23 g/mol |
IUPAC Name |
3-methyl-1,2,5,6,7,8a-hexahydroazulene-4,8-dione |
InChI |
InChI=1S/C11H14O2/c1-7-5-6-8-9(12)3-2-4-10(13)11(7)8/h8H,2-6H2,1H3 |
InChI Key |
XARPBSXLEVFEEB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(CC1)C(=O)CCCC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



